molecular formula C9H14N2O2 B11907590 5-(pentan-3-yloxy)pyridazin-3(2H)-one CAS No. 1346697-80-0

5-(pentan-3-yloxy)pyridazin-3(2H)-one

Katalognummer: B11907590
CAS-Nummer: 1346697-80-0
Molekulargewicht: 182.22 g/mol
InChI-Schlüssel: OIEIJWNPAVSECT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Pentan-3-yloxy)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazinone core with a pentan-3-yloxy substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(pentan-3-yloxy)pyridazin-3(2H)-one typically involves the reaction of pyridazinone derivatives with pentan-3-ol under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Pentan-3-yloxy)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridazinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the pyridazinone core to more reduced forms, potentially altering its chemical properties.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyridazinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Bases like potassium carbonate and solvents such as DMF are typical in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Wissenschaftliche Forschungsanwendungen

5-(Pentan-3-yloxy)pyridazin-3(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: This compound can be studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications.

    Industry: It can be used in the development of new materials with specific chemical properties.

Wirkmechanismus

The mechanism of action of 5-(pentan-3-yloxy)pyridazin-3(2H)-one involves its interaction with specific molecular targets. The pyridazinone core can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Methyl-4-(pentan-3-yl)pyridazin-3-amine: This compound shares a similar pyridazinone core but with different substituents.

    2-(Pyridin-2-yl)pyrimidine derivatives: These compounds also feature a heterocyclic core and are studied for their biological activities.

Uniqueness

5-(Pentan-3-yloxy)pyridazin-3(2H)-one is unique due to its specific substituent pattern, which can impart distinct chemical and biological properties compared to other pyridazinone derivatives

Eigenschaften

CAS-Nummer

1346697-80-0

Molekularformel

C9H14N2O2

Molekulargewicht

182.22 g/mol

IUPAC-Name

4-pentan-3-yloxy-1H-pyridazin-6-one

InChI

InChI=1S/C9H14N2O2/c1-3-7(4-2)13-8-5-9(12)11-10-6-8/h5-7H,3-4H2,1-2H3,(H,11,12)

InChI-Schlüssel

OIEIJWNPAVSECT-UHFFFAOYSA-N

Kanonische SMILES

CCC(CC)OC1=CC(=O)NN=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.